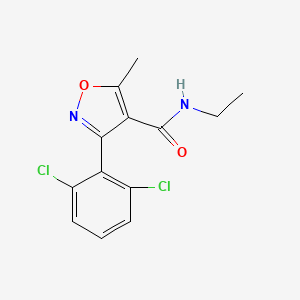
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar quinoline and quinolinedione derivatives often involves multi-step reactions, including cyclization, condensation, and sometimes specific reactions to introduce functional groups or to fuse ring systems. For example, a microwave-assisted synthesis approach has been used for tetrazolo[1,5-a]quinoline-based benzimidazoles, showcasing the utility of modern synthetic techniques in efficiently generating complex heterocyclic compounds (Mungra, Patel, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused ring systems, which significantly influence their physical and chemical properties. X-ray crystallography and NMR studies provide insights into their conformational dynamics, crystal packing, and intermolecular interactions. For instance, studies on similar compounds have revealed complex hydrogen-bonded networks and pi-stacking interactions that contribute to the stability of their crystalline forms (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Wissenschaftliche Forschungsanwendungen
Rhodium-Catalyzed Asymmetric Hydrogenation : This compound has been explored for its use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant in the preparation of chiral pharmaceutical ingredients, particularly those with amino acid or secondary amine components. The study by Imamoto et al. (2012) elaborates on this application (Imamoto et al., 2012).
Anti-Tumor Activity : Quinol derivatives, similar to the compound , have shown significant anti-tumor activity against various human cancer cell lines. A study by Wang et al. (2009) discusses how these derivatives undergo hydrolysis to generate reactive intermediates with potential anti-tumor effects (Wang et al., 2009).
Neuroprotective Properties : Compounds structurally similar to 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione have been found to offer neuroprotective benefits. For instance, NBQX, a quinoxalinedione antagonist, protects against global ischemia, as highlighted in research by Sheardown et al. (1990) (Sheardown et al., 1990).
Photovoltaic Performance Enhancement : In the field of material science, derivatives of quinoxaline have been used to enhance the photovoltaic performance of solar cells. A study by Hu et al. (2014) illustrates how increasing the conjugation in quinoxaline-based copolymers can improve the efficiency of polymer solar cells (Hu et al., 2014).
Antimicrobial and Larvicidal Activities : Tetrazolo[1,5-a]quinoline derivatives, which are structurally related to the compound , have shown promising antimicrobial and mosquito larvicidal activities. Mungra et al. (2011) conducted a study demonstrating the effectiveness of these compounds against various pathogenic strains and mosquito larvae (Mungra et al., 2011).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-18-9-15(13-4-2-1-3-5-13)8-17-22(18)16(11-21(25)23-17)14-6-7-19-20(10-14)27-12-26-19/h1-7,10,15-16H,8-9,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEJQHKRSVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)
![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
